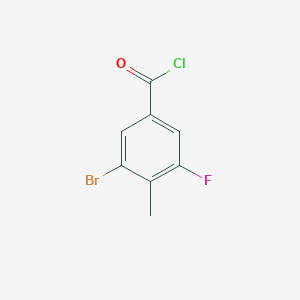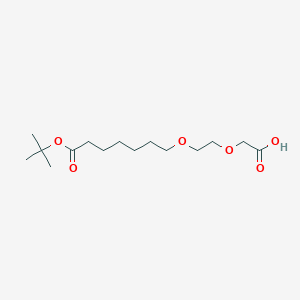
2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid is a complex organic compound with a molecular formula of C15H28O6. This compound is characterized by the presence of a tert-butoxy group, an oxoheptyl chain, and an ethoxyacetic acid moiety. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid typically involves multiple steps:
Formation of tert-Butoxycarbonyl (Boc) Group: The initial step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Oxidation: The next step involves the oxidation of the heptyl chain to introduce the oxo group. This can be done using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Ether Formation: The ethoxy group is introduced through an etherification reaction. This involves reacting the intermediate compound with ethylene glycol in the presence of an acid catalyst such as sulfuric acid.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced by reacting the intermediate with chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoheptyl chain, to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Sulfuric acid (H2SO4), triethylamine (TEA)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ethers
Scientific Research Applications
2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for drug delivery systems and as a linker in bioconjugation.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid involves its interaction with various molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the compound. The oxoheptyl chain can undergo oxidation-reduction reactions, while the ethoxyacetic acid moiety can participate in esterification and amidation reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(2-(tert-Butoxy)-2-oxoethoxy)acetic acid: Similar structure but with a shorter oxo chain.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains an amino group instead of the tert-butoxy group.
2-Butoxyethanol: A simpler compound with a butoxy group and an ethanol moiety.
Uniqueness
2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid is unique due to its combination of a long oxoheptyl chain, a tert-butoxy group, and an ethoxyacetic acid moiety. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C15H28O6 |
|---|---|
Molecular Weight |
304.38 g/mol |
IUPAC Name |
2-[2-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C15H28O6/c1-15(2,3)21-14(18)8-6-4-5-7-9-19-10-11-20-12-13(16)17/h4-12H2,1-3H3,(H,16,17) |
InChI Key |
KESVJQOAEWTJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


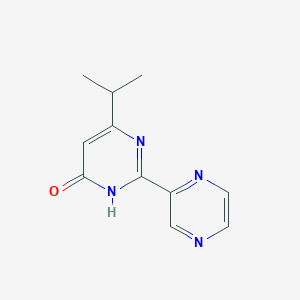

![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
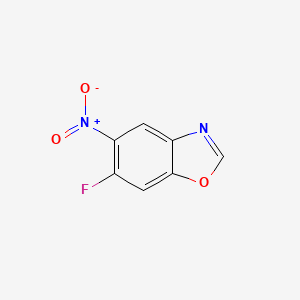

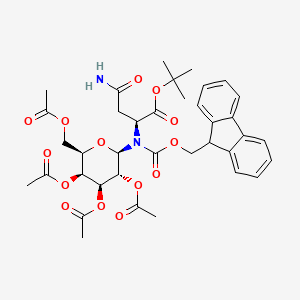
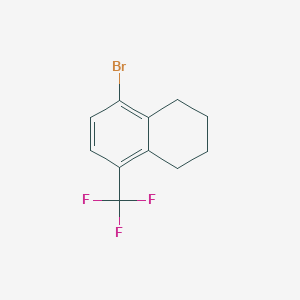

![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
